Cumyl-CBMINACA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CUMYL-CBMINACA, also known as 1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide, is a synthetic cannabinoid receptor agonist. It is part of the indazole-3-carboxamide family and has been sold as a designer drug. This compound was first identified in Germany in February 2020 . It is known for its potent effects on the human cannabinoid receptor 1 (CB1), making it a subject of interest in both forensic and pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CUMYL-CBMINACA involves the reaction of 1H-indazole-3-carboxylic acid with cyclobutylmethylamine and 2-phenylpropan-2-amine. The reaction typically occurs in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and oxygen interference .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including flash chromatography, to ensure the compound’s purity. The final product is often characterized using techniques such as gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: CUMYL-CBMINACA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions can occur at the indazole ring or the cyclobutylmethyl side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted analogs of this compound .
Scientific Research Applications
CUMYL-CBMINACA has several scientific research applications:
Mechanism of Action
CUMYL-CBMINACA exerts its effects by binding to the human cannabinoid receptor 1 (CB1). This binding leads to the activation of the receptor, which in turn triggers a cascade of intracellular signaling pathways. The compound’s high binding affinity and potency result in significant activation of the CB1 receptor, leading to its psychoactive effects .
Comparison with Similar Compounds
CUMYL-CBMINACA is unique among synthetic cannabinoids due to its cyclobutylmethyl side chain. Similar compounds include:
CUMYL-CBMICA: Similar structure but with different binding affinity and potency.
CUMYL-CH-MEGACLONE: Another synthetic cannabinoid with a different side chain.
CUMYL-CHMICA: Similar to this compound but with a cyclohexylmethyl side chain.
CUMYL-THPINACA: A synthetic cannabinoid with a different chemical structure.
This compound stands out due to its specific structural features and its high binding affinity to the CB1 receptor, making it a potent synthetic cannabinoid .
Properties
Molecular Formula |
C22H25N3O |
---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)indazole-3-carboxamide |
InChI |
InChI=1S/C22H25N3O/c1-22(2,17-11-4-3-5-12-17)23-21(26)20-18-13-6-7-14-19(18)25(24-20)15-16-9-8-10-16/h3-7,11-14,16H,8-10,15H2,1-2H3,(H,23,26) |
InChI Key |
CFMZQSDQCNKGII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CC4CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.